molecular formula C14H29N3O7 B605879 Azido-PEG7-alcohol CAS No. 1274892-60-2

Azido-PEG7-alcohol

Cat. No.: B605879
CAS No.: 1274892-60-2
M. Wt: 351.4
InChI Key: IKLKCSJOBKMTTI-UHFFFAOYSA-N
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Description

Azido-PEG7-alcohol is a polyethylene glycol (PEG) derivative containing an azide group and a terminal hydroxyl group. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The azide group can react with alkyne, BCN, and DBCO via click chemistry to yield a stable triazole linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Mechanism of Action

Target of Action

Azido-PEG7-alcohol is primarily used as a linker in the formation of PROTAC (Proteolysis-Targeting Chimera) molecules . These molecules are designed to target specific proteins for degradation by the ubiquitin-proteasome system within cells .

Mode of Action

this compound, as a part of a PROTAC molecule, connects two essential ligands . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . The azide group in this compound can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction forms a stable triazole linkage .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming PROTAC molecules, this compound enables the selective degradation of target proteins .

Pharmacokinetics

this compound is a PEG-based compound, which means it has a hydrophilic PEG spacer that increases its solubility in aqueous media . This property can enhance the bioavailability of the compound.

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . This degradation occurs via the ubiquitin-proteasome system within cells . The degradation of these proteins can have various molecular and cellular effects, depending on the specific function of the target protein.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the efficiency of the copper-catalyzed azide-alkyne cycloaddition reaction . Additionally, the hydrophilic PEG spacer in this compound can enhance its solubility in aqueous environments , potentially influencing its efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG7-alcohol can be synthesized through a series of chemical reactions. One common method involves the polymerization of ethylene oxide using a dibenzyl-protected amine functional initiator to prepare high purity amino-PEG-alcohol. Subsequent chain-end modification of the heterobifunctional PEG affords the desired N-hydroxy succinimidyl-PEG-azide derivative . Another practical one-pot synthesis method involves converting various alkyl and aryl alcohols to their corresponding azides by stirring a solution of sodium azide with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and industrial applications .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O7/c15-17-16-1-3-19-5-7-21-9-11-23-13-14-24-12-10-22-8-6-20-4-2-18/h18H,1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLKCSJOBKMTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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